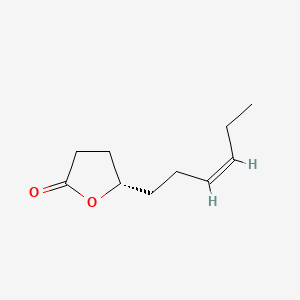
7-Decen-4-olide, (Z)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Decen-4-olide, (Z)-(-)-: is a lactone compound known for its distinctive sweet, creamy, and flowery aroma. It is also referred to as γ-jasmolactone and is found in various essential oils such as jasmine and peppermint . This compound is notable for its presence in fruits like yellow passion fruits, peaches, nectarines, and mangoes, where it contributes to their characteristic scents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decen-4-olide, (Z)-(-)- involves diastereomeric resolution to achieve high enantiomeric excess. One common method includes the use of optically active starting materials and catalysts to ensure the desired stereochemistry . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-Decen-4-olide, (Z)-(-)- often employs large-scale synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including the purification of intermediates and the final product through techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Decen-4-olide, (Z)-(-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the lactone to its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols from the lactone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Decen-4-olide, (Z)-(-)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Decen-4-olide, (Z)-(-)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . The compound’s aroma is attributed to its ability to bind to olfactory receptors, triggering sensory responses .
Vergleich Mit ähnlichen Verbindungen
δ-Decalactone: Known for its nutty and creamy aroma.
δ-Jasmine Lactone: Has a fatty, milky, and flowery scent, similar to 7-Decen-4-olide, (Z)-(-)- but with additional creamy and nutty notes.
Uniqueness: 7-Decen-4-olide, (Z)-(-)- stands out due to its specific (Z)-configuration, which significantly influences its olfactory properties and biological activities. The ®-enantiomer of this compound has a much stronger odor compared to the (S)-enantiomer, making it particularly valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
156041-99-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(5S)-5-[(Z)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m0/s1 |
InChI-Schlüssel |
NKNGVPNCSFZRSM-TYRPZCRBSA-N |
Isomerische SMILES |
CC/C=C\CC[C@H]1CCC(=O)O1 |
Kanonische SMILES |
CCC=CCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















